molecular formula C13H13NO B13827544 5-(4-Methoxyphenyl)-2-methylpyridine CAS No. 4467-18-9

5-(4-Methoxyphenyl)-2-methylpyridine

Cat. No.: B13827544
CAS No.: 4467-18-9
M. Wt: 199.25 g/mol
InChI Key: TUPACPDWSRLGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a methoxyphenyl group attached to the fifth position of the pyridine ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Derivatives

5-(4-Methoxyphenyl)-2-methylpyridine serves as a key intermediate in the synthesis of various pyridine derivatives through methods such as the Suzuki cross-coupling reaction. This reaction allows for the formation of novel compounds that exhibit diverse biological activities. For instance, palladium-catalyzed reactions have been utilized to create a series of pyridine derivatives that demonstrated anti-thrombolytic and antibacterial properties, showing a notable inhibition of Escherichia coli with values exceeding 90% .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity. For example, studies have shown that certain synthesized derivatives exhibit potent antibacterial effects against various strains, including E. coli and Staphylococcus aureus. Additionally, these compounds have been evaluated for their anticancer potential, demonstrating cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) through MTT assays .

Antioxidant and Anti-inflammatory Effects

The compound also shows promise as an antioxidant and anti-inflammatory agent. Various studies highlight its ability to reduce oxidative stress markers and inhibit inflammatory responses in vitro. The presence of the methoxy group is believed to enhance these biological activities by stabilizing reactive intermediates during biological processes .

Chelating Agents

Due to its chelating properties, this compound is being investigated for its potential use in treating metal overload conditions in humans. Its ability to selectively bind to metal ions makes it a candidate for developing therapeutic agents aimed at detoxifying heavy metals from the body .

Chiral Catalysts

The compound has also been explored as a precursor for chiral catalysts in asymmetric synthesis. Its structural characteristics allow it to facilitate reactions that require chirality, which is crucial in synthesizing enantiomerically pure compounds in pharmaceuticals .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaFindings
Synthesis Used as an intermediate in Suzuki cross-coupling reactions to produce diverse pyridine derivatives .
Antimicrobial Activity Exhibits significant antibacterial effects against E. coli (up to 91.95% inhibition) .
Anticancer Activity Demonstrates cytotoxic effects on breast and colon cancer cell lines via MTT assays .
Chelating Agent Potential therapeutic use for metal detoxification due to strong chelating properties .
Chiral Catalysts Explored for use in asymmetric synthesis due to favorable structural characteristics .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-pyrrole

Uniqueness

5-(4-Methoxyphenyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

5-(4-Methoxyphenyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition, antimicrobial properties, and effects on cognitive function. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

1. Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibition properties. A study highlighted its interaction profiles with various biological targets, particularly focusing on acetylcholinesterase (AChE) inhibition, which is crucial for cognitive function.

Table 1: Enzyme Inhibition Activity of this compound

CompoundIC50 (nM)Target Enzyme
This compound49.5Acetylcholinesterase
Other derivatives (e.g., 5a)50.2Acetylcholinesterase
Control (No Treatment)--

This table illustrates that the compound has a competitive IC50 value, indicating its efficacy in inhibiting AChE compared to other derivatives studied .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A broader study on pyridine derivatives revealed that compounds with similar structures exhibited varying degrees of antibacterial and antifungal activity.

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Bacterial Strain
This compound0.025Staphylococcus aureus
Other related derivatives0.0039Escherichia coli
Control (No Treatment)--

This data indicates that this compound shows promising antibacterial activity against common pathogens .

3. Cognitive Effects

The cognitive-enhancing effects of this compound were assessed through behavioral studies on animal models subjected to scopolamine-induced memory impairment. The results suggested that treatment with this compound significantly improved memory registration and reduced mistakes in learning tasks.

Table 3: Cognitive Improvement in Animal Models

Experimental GroupTreatment Dose (mg/kg)Basal Latency (s) to Reach Shock-Free ZoneNo. of Mistakes
Control Group-190
Scopolamine Treated0.43534
This compound Treated0.12213

The data reflects a notable decrease in the number of mistakes made by subjects treated with the compound compared to the control group, indicating its potential as an antiamnesic agent .

4. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyridine derivatives, including this compound. The findings consistently point towards its multifaceted biological activities:

  • Synthesis and Efficacy : The compound was synthesized via palladium-catalyzed reactions, yielding high purity and good yields, which are essential for subsequent biological evaluations .
  • Pharmacological Implications : The interaction with cholinergic systems suggests potential applications in treating cognitive disorders such as Alzheimer's disease due to its ability to enhance cholinergic neurotransmission .

Properties

CAS No.

4467-18-9

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methylpyridine

InChI

InChI=1S/C13H13NO/c1-10-3-4-12(9-14-10)11-5-7-13(15-2)8-6-11/h3-9H,1-2H3

InChI Key

TUPACPDWSRLGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.